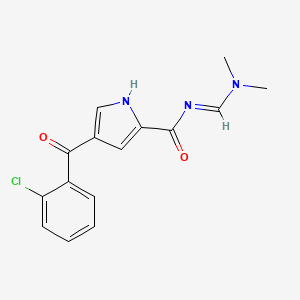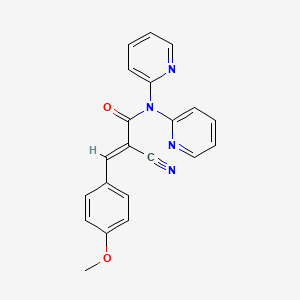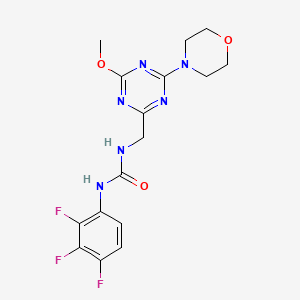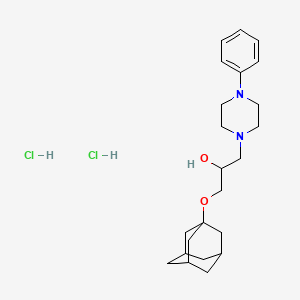
3-benzyl-2-(((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-2-(((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O5S and its molecular weight is 529.61. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-2-(((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-2-(((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally related to the specified chemical, were synthesized and evaluated for their antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being nearly 1.5–3.0-fold more potent compared with the positive control 5-FU. Specifically, certain derivatives showed selective activities toward CNS, renal, breast cancer cell lines, and leukemia cell lines. Molecular docking studies suggested that these compounds inhibit the growth of cancer cell lines through the inhibition of specific kinases like EGFR-TK and B-RAF kinase, indicating their potential as anticancer agents (Al-Suwaidan et al., 2016).
Antimicrobial Evaluation
Amino acid/dipeptide derivatives of quinazolin-3(4H)-one, including similar structural analogs, have been synthesized and evaluated for their antimicrobial potential. These compounds exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Some compounds were found to be as potent as the standard drug ciprofloxacin against specific bacterial strains, showcasing their potential as novel antimicrobial agents (Kapoor et al., 2017).
Antihypertensive Activity
The cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with various one-carbon donors led to the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, which were evaluated for their antihypertensive activity. These compounds showed significant activity in lowering blood pressure in spontaneously hypertensive rats (SHR), with one particular derivative exhibiting more potent antihypertensive activity than the reference standard prazocin, indicating its potential in treating hypertension (Alagarsamy & Pathak, 2007).
Diuretic Agents
A study investigated the effect of combining quinazolin-4(3H)-one derivatives with either a thiazole or a 1,3,4-thiadiazole moiety to assess their expected diuretic activity. Certain compounds demonstrated significant diuretic activity, providing insights into the heterocyclic combination's impact on diuretic effects and highlighting potential applications in treating conditions requiring diuresis (Maarouf et al., 2004).
Eigenschaften
IUPAC Name |
3-benzyl-2-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S/c1-18-23(30-27(37-18)20-14-24(34-2)26(36-4)25(15-20)35-3)17-38-29-31-22-13-9-8-12-21(22)28(33)32(29)16-19-10-6-5-7-11-19/h5-15H,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKCJHNAHOHRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2697606.png)
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2697608.png)
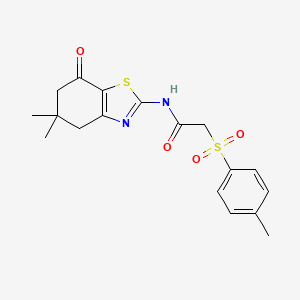


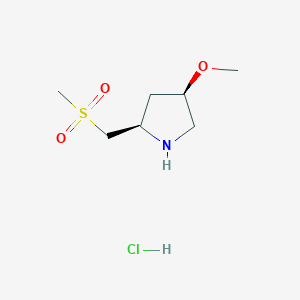
![(2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl)methanamine;dihydrochloride](/img/structure/B2697618.png)
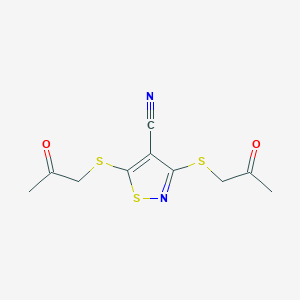
![N-(3-cyanophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2697623.png)
